molecular formula C10H11NO2 B11912900 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one

6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11912900
M. Wt: 177.20 g/mol
InChI Key: MCHMIQYUGAJKCH-UHFFFAOYSA-N
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Description

6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an amino group at the 6th position and a methoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxy-2,3-dihydro-1H-inden-1-one.

    Amination: The 5-methoxy-2,3-dihydro-1H-inden-1-one undergoes an amination reaction to introduce the amino group at the 6th position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the indanone core, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 6-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    6-Amino-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its binding affinity and specificity in biological applications.

    5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group, potentially altering its electronic properties and reactivity.

Uniqueness: 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its analogs.

Properties

IUPAC Name

6-amino-5-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHMIQYUGAJKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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